molecular formula C9H8 B1295245 2-Ethynyltoluene CAS No. 766-47-2

2-Ethynyltoluene

Cat. No.: B1295245
CAS No.: 766-47-2
M. Wt: 116.16 g/mol
InChI Key: MYBSUWNEMXUTAX-UHFFFAOYSA-N
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Description

2-Ethynyltoluene, also known as o-tolylacetylene, is an organic compound that belongs to the alkyne family. It is characterized by the presence of a carbon-carbon triple bond and a methyl group attached to the phenyl ring. This compound is a colorless liquid with a pleasant odor and is soluble in many solvents, including water.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyltoluene can be synthesized through various methods. One common method involves the elimination of hydrogen bromide from 2-bromo-1-methylbenzene using a strong base such as sodium amide in liquid ammonia. Another method involves the Sonogashira coupling reaction, where 2-iodo-1-methylbenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, followed by the removal of the trimethylsilyl group using a fluoride source.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydrogenation of 2-methylstyrene. This process is carried out at high temperatures in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyltoluene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon results in the formation of 2-methylphenylethane.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where the methyl group can be substituted with halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) and appropriate catalysts or reagents.

Major Products Formed

    Oxidation: 2-Methylbenzoic acid.

    Reduction: 2-Methylphenylethane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Ethynyltoluene serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it is employed in the development of novel therapeutic agents. In materials science, it is used in the synthesis of polymers and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: An alkyne hydrocarbon containing a phenyl group.

    2-Ethylphenylacetylene: Similar to 2-Ethynyltoluene but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and physical properties. This methyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBSUWNEMXUTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113781-24-1
Record name Benzene, 1-ethynyl-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113781-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50227407
Record name 2-Methylphenylacetylene
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-47-2
Record name 2-Methylphenylacetylene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylphenylacetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-2-methylbenzene
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Synthesis routes and methods

Procedure details

Potassium hydroxide (10 g, 1.8 mol) added in 4 portions to a stirred solution of trimethyl-(2-methylphenyl)ethynylsilane (114.0 g, 0.61 mol) in methanol (400 ml) at 0° C. The mixture was stirred at 0° C. until the reaction was complete (by tlc 1:1 ethyl acetate:hexane). The mixture was neutralised by the addition of 10% hydrochloric acid and the product was extracted into dichloromethane (2×150 ml). The combined extracts were dried (MgSO4) and evaporated in vacuo. The residual oil was purified by short path distillation (Kugelrohr) to give 1-ethynyl-2-methylbenzene (52.03 g) as a clear oil. B.pt. 45° C./12 mBar. 250 MHz 1H-NMR (CDCl3) δ (ppm): 2.35 (s, 3H) (ArCH3), 3.2 (s, 1H)(CH), 7.0-7.2 (m, 3H) (3×ArH), 7.4 (m, 1H) (ArH); GC purity 98%, GC retention time 7.94 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2-Ethynyltoluene undergoes microwave flash pyrolysis?

A1: According to the research, subjecting this compound to microwave flash pyrolysis (MFP) primarily yields indene. This transformation occurs through a Roger Brown rearrangement, involving a 1,2-hydrogen shift to form a vinylidene intermediate, followed by cyclization [].

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